molecular formula C17H13N3O2S B5885656 1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole

1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole

Cat. No. B5885656
M. Wt: 323.4 g/mol
InChI Key: ITRVRUNAZVJOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole, also known as MNBS-T, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MNBS-T is a benzotriazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological systems.

Mechanism of Action

The mechanism of action of 1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole is not fully understood, but it is believed to involve the formation of a stable adduct with ROS, which results in a fluorescent signal that can be detected using imaging techniques. This compound has also been shown to interact with proteins in a variety of ways, including binding to specific sites and inducing conformational changes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, as well as the ability to inhibit the growth of bacterial and fungal pathogens. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole in scientific research is its high sensitivity and specificity for detecting ROS. This compound is also relatively inexpensive and easy to use, making it a valuable tool for researchers working in a variety of fields. However, this compound does have some limitations, including the fact that it can be toxic to cells at high concentrations, and that it may not be suitable for use in certain experimental systems.

Future Directions

There are many potential future directions for research involving 1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole, including the development of new drug delivery systems that use this compound as a targeting agent, as well as the use of this compound in the development of new imaging techniques for the detection of ROS in living organisms. This compound may also have potential applications in the development of new therapies for a variety of diseases, including cancer and inflammatory disorders.

Synthesis Methods

1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole can be synthesized using a variety of methods, including the reaction of 7-methyl-2-naphthylamine with benzenesulfonyl chloride followed by reaction with sodium azide and copper(I) iodide. Other methods of synthesis have also been reported in the literature, including the use of different starting materials and reaction conditions.

Scientific Research Applications

1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. ROS are known to play a role in a variety of biological processes, including aging, cancer, and neurodegenerative diseases. This compound has also been used as a tool to study protein-protein interactions, as well as in the development of new drug delivery systems.

properties

IUPAC Name

1-(7-methylnaphthalen-2-yl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-12-6-7-13-8-9-15(11-14(13)10-12)23(21,22)20-17-5-3-2-4-16(17)18-19-20/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRVRUNAZVJOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.